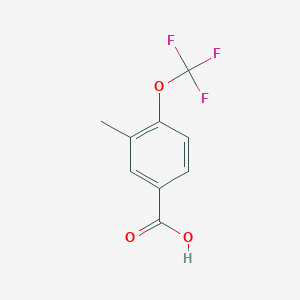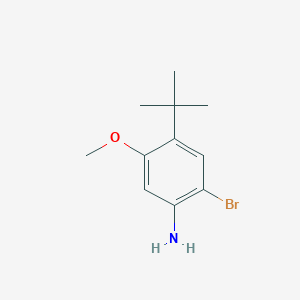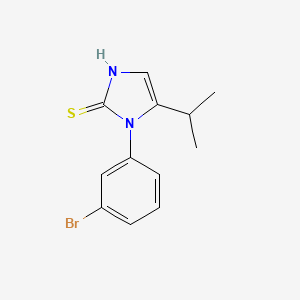
1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol
Descripción general
Descripción
1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol, also known as BPIPT, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. BPIPT is a brominated imidazole derivative that has been found to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been used as a ligand in coordination complexes and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Ammal, Prajila, and Joseph (2018) discussed the corrosion inhibition properties of related 1,3,4-oxadiazole derivatives, which may provide insights into the corrosion inhibition potential of 1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol. The study highlighted that these compounds could form protective layers on metal surfaces and displayed mixed-type inhibition behavior, indicating potential applications in corrosion protection (Ammal et al., 2018).
Antimicrobial Activities
Research conducted by Narwal et al. (2012) on the synthesis of novel imidazoles with similar structural features demonstrated significant antimicrobial activities against Candida albicans. This suggests that 1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol may also exhibit antimicrobial properties (Narwal et al., 2012).
Antidepressant Activity
A study by Khaliullin et al. (2017) on derivatives of imidazole, including those with bromine substituents, showed antidepressant activity in animal models. This indicates potential research applications of 1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol in the field of neuropsychiatric disorder treatment (Khaliullin et al., 2017).
Anti-Fungal and Anti-Leishmanial Activities
Hussain et al. (2009) synthesized compounds structurally related to 1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol that demonstrated significant anti-fungal and anti-leishmanial activities. This suggests potential applications of the compound in the treatment of fungal infections and leishmaniasis (Hussain et al., 2009).
Molecular Structure and Spectroscopic Analysis
Research on similar imidazole derivatives by Uppal et al. (2019) involved detailed molecular structure and spectroscopic analysis. This kind of research can be crucial in understanding the chemical properties and reactivity of 1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol, potentially leading to new applications (Uppal et al., 2019).
Propiedades
IUPAC Name |
3-(3-bromophenyl)-4-propan-2-yl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-8(2)11-7-14-12(16)15(11)10-5-3-4-9(13)6-10/h3-8H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGFODJHMSGORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)N1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




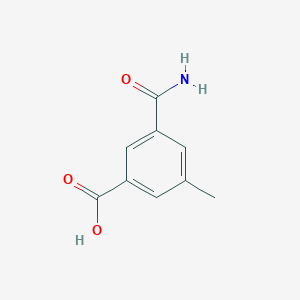
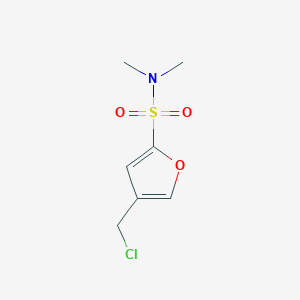
![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)
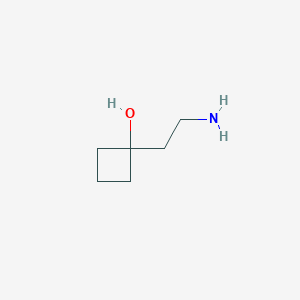
![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)


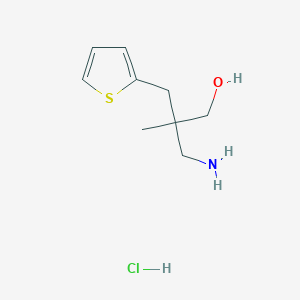


![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)
